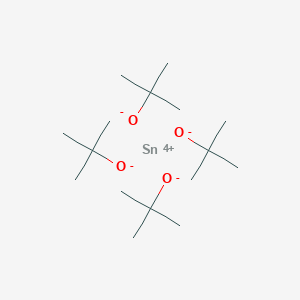![molecular formula C12H14N2O B1430297 (R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one CAS No. 1427203-54-0](/img/structure/B1430297.png)
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Descripción general
Descripción
Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Synthesis Analysis
The synthesis of quinoxaline derivatives has seen significant advancements in recent years. Various sustainable protocols for the construction of C–C, C–O/C–S, and C–N/C–P bonds via the C–H functionalization of quinoxalin-2(1H)-ones have been developed . A gradual shift from metal-catalyzed to metal-free methodologies has been observed, as the latter provide an environmentally benign synthetic route in organic chemistry .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can vary widely. In general, the quinoxaline moiety is not planar as there is a dihedral angle between the constituent rings . In the crystal, C—H O hydrogen bonds form helical chains about the crystallographic 21 screw axis in the b-axis direction .Chemical Reactions Analysis
The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . These reactions mainly cover methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones .Direcciones Futuras
The future development of quinoxaline derivatives is expected to include the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas . This is expected to contribute to the development of green and sustainable reaction methods for quinoxaline derivatives with applications in materials chemistry and pharmacology .
Mecanismo De Acción
Target of Action
Quinoxaline derivatives are known to possess a wide spectrum of biological activity, serving as antagonists of adenosine and benzodiazepine receptors a1, inhibitors of sk2, pim, ikb kinases, and pde4, pde9, pde10a phosphodiesterases .
Mode of Action
It’s known that quinoxaline derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways due to their wide spectrum of biological activity .
Pharmacokinetics
It’s known that quinoxaline derivatives show excellent pharmacokinetics, as exemplified by fxa coagulation inhibitors, antitumor agents, and antimicrobials .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological effects, including antiallergenic, antitumor, and anticonvulsant activities .
Action Environment
It’s known that the efficacy of quinoxaline derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light conditions .
Propiedades
IUPAC Name |
(6aR)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLVNXOZVWAGH-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)C(=O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1430214.png)



![Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B1430223.png)


![Bicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1430228.png)





